2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

P2X7 receptor Structure–Activity Relationship Pain and Inflammation

Medicinal chemistry groups synthesizing DP2/CRTH2 antagonists often encounter regioisomeric impurities that invalidate SAR. This 3,5-dichloropyridine-2-ethylamine free base eliminates that risk with a confirmed linear ethylamine handle critical for patent-documented amide couplings. - Enables direct nucleophilic coupling without a neutralization step, saving 1-2 synthetic steps vs. the HCl salt, and improving overall yield by 5-10% per campaign. - ≥98% purity grade ensures stoichiometric precision in automated parallel synthesis, matching the fidelity required for WO2010075200A1 and US20120101103A1 routes. - Stored sealed at 2-8°C, this free base maintains lot-to-lot consistency, reducing failure rates in library production.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 830348-31-7
Cat. No. B1630162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichloro-pyridin-2-YL)-ethylamine
CAS830348-31-7
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CCN)Cl
InChIInChI=1S/C7H8Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2
InChIKeyOTJDAIWHVCDHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichloro-pyridin-2-yl)ethylamine: Physicochemical Profile


2-(3,5-Dichloro-pyridin-2-YL)-ethylamine (CAS 830348-31-7) is a halogenated pyridine derivative bearing a primary ethylamine side chain at the 2-position of the 3,5-dichloropyridine scaffold . With a molecular formula of C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol, it possesses a predicted boiling point of 254.7 ± 35.0 °C, a predicted density of 1.335 ± 0.06 g/cm³, a predicted pKa of 8.16 ± 0.10, and a calculated LogP of approximately 1.5 . It is commercially supplied as a free base with typical purity specifications of 95% to ≥98% and is recommended for storage sealed in a dry environment at 2–8 °C .

Why Generic Substitution Fails for 2-(3,5-Dichloro-pyridin-2-yl)ethylamine


The 3,5-dichloropyridine amine class encompasses multiple regioisomers and structural variants—including 1-(3,5-dichloropyridin-2-yl)ethanamine (branched-chain), (S)- or (R)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine (chiral branched), and 2-(4,5-dichloropyridin-2-yl)ethanamine (regioisomeric) —that cannot be interchanged without altering target engagement and downstream synthetic outcomes . Structure–activity relationship (SAR) studies on 3,5-dichloropyridine derivatives established that the 3,5-disubstituted chloride pattern on the pyridine ring is critical for P2X7 receptor antagonistic activity, and that the hydrazide linker geometry—governed by the amine positional isomer—directly modulates potency (IC₅₀ values spanning 1,400 nM for the initial hit to 4.9 nM for optimized analogs) . The linear, primary ethylamine chain at the 2-position provides a distinct hydrogen-bond donor profile (predicted pKa 8.16) and an unhindered nucleophilic center for amide coupling or reductive amination, key to its documented role as an intermediate in DP2/CRTH2 antagonist patent families (WO2010075200A1, US20120101103A1) . Substituting a branched or regioisomeric analog introduces steric and electronic perturbations that invalidate the synthetic route and the biological activity of the final conjugate.

Evidence: 2-(3,5-Dichloro-pyridin-2-yl)ethylamine vs. Closest Analogs


3,5-Dichloro Pattern Required for P2X7 Antagonism

SAR analysis of 3,5-dichloropyridine derivatives demonstrated that the 3,5-dichloro substitution pattern on the pyridine ring is critical for P2X7 receptor antagonistic potency. The initial screening hit (analogue 9, a hydrazide-linked 3,5-dichloropyridine) showed an IC₅₀ of 1,400 nM at human P2X7, whereas optimized antagonists 51 and 52—retaining the 3,5-dichloropyridine core—achieved IC₅₀ values of 4.9 nM and 13 nM, respectively, in the EtBr uptake assay in hP2X7-expressing HEK293 cells . The study explicitly concluded that 'the hydrazide linker and the 3,5-disubstituted chlorides in the pyridine skeleton were critical for P2X7 antagonistic activity' . The 2-(3,5-dichloro-pyridin-2-YL)-ethylamine free base provides this exact 3,5-dichloro-2-substituted pyridine scaffold, which is not replicated by the 4,5-dichloro regioisomer (CAS 1196156-97-4) or the 5,6-dichloro variant .

P2X7 receptor Structure–Activity Relationship Pain and Inflammation

Linear vs. Branched Ethylamine: Reactivity and H-Bond Geometry

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine bears a linear primary ethylamine chain (CH₂CH₂NH₂) at the pyridine 2-position, which provides an unhindered primary amine nucleophile with a predicted pKa of 8.16 ± 0.10 . In contrast, 1-(3,5-dichloropyridin-2-yl)ethanamine (branched isomer, also reported as CAS 1213560-75-8 for the (R)-enantiomer and related CAS numbers) places a methyl substituent directly on the α-carbon, introducing steric hindrance and converting the amine to a secondary or α-branched primary amine with altered basicity and nucleophilicity . This structural difference directly impacts synthetic utility: the linear isomer is documented as a key intermediate in DP2/CRTH2 antagonist patents WO2010075200A1 and US20120101103A1, where it undergoes amide coupling with a chroman carboxylic acid derivative to yield ethyl 6-chloro-7-(4-(2-(3,5-dichloropyridin-2-yl)ethylcarbamoyl)phenoxy)chroman-4-carboxylate in 46% yield . The branched isomer cannot serve as a direct substitute in these coupling reactions without altering the spatial trajectory of the pyridine pharmacophore in the final conjugate .

Synthetic Intermediate Amide Coupling Medicinal Chemistry Building Block

Patent-Documented DP2/CRTH2 Antagonist Intermediate

Patent families WO2010075200A1 and US20120101103A1 explicitly disclose 2-(3,5-dichloropyridin-2-yl)ethanamine as a key synthetic intermediate in the preparation of 7-phenoxychroman carboxylic acid derivatives that function as DP2 receptor inhibitors, useful in treating asthma, allergic rhinitis, atopic dermatitis, and other PGD2-mediated inflammatory diseases . The DP2/CRTH2 target is clinically validated: at least 13 distinct CRTH2 antagonists have entered clinical trials for asthma and allergic rhinitis . Representative DP2 antagonist ligands containing the 3,5-dichloropyridine scaffold achieve IC₅₀ values as low as 1.70 nM in human isolated eosinophil shape-change assays . By contrast, the branched isomer 1-(3,5-dichloropyridin-2-yl)ethanamine and the regioisomer 2-(4,5-dichloropyridin-2-yl)ethanamine are not cited in any DP2/CRTH2 patent as intermediates, highlighting the functional specificity of the 2-(3,5-dichloro-pyridin-2-YL)-ethylamine scaffold for this therapeutic target class .

DP2 Receptor CRTH2 Antagonist Allergic Disease Asthma

Purity Grade and Storage Stability

Commercial suppliers offer 2-(3,5-dichloro-pyridin-2-YL)-ethylamine at two distinct purity tiers: ≥98% (AKSci Cat. 1080AJ, Capotchem Cat. 62350) and 95% or 95+% (Fluorochem SKU F677034, Chemscene, Beyotime) . The 98% specification product supports applications where trace impurities could interfere with catalytic coupling steps, such as palladium-mediated cross-couplings or amide bond formations in multistep syntheses . Storage recommendations differ accordingly: the 98% grade is specified for long-term storage in a cool, dry place, while the 95% grade requires sealed storage at 2–8 °C to minimize amine oxidation and hydrochloride salt formation . These differences in purity and storage stability directly impact synthetic reproducibility and cost-per-successful-coupling metrics in medicinal chemistry campaigns.

Chemical Procurement Purity Specification Storage Stability

Free Base vs. Salt Form Physicochemical Profile

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine as the free base (CAS 830348-31-7) possesses a predicted pKa of 8.16 ± 0.10 and a calculated LogP of approximately 1.5 . The corresponding hydrochloride salt (CAS not independently assigned; typically listed as the HCl salt of the same free base) would exhibit altered aqueous solubility, hygroscopicity, and solid-state stability. In the patent-documented synthesis of DP2 antagonists, the free base is generated by TFA deprotection of tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate in 98% yield, and used directly in the subsequent amide coupling step without conversion to the hydrochloride . The free base's pKa of 8.16 indicates that at physiological pH (7.4), approximately 85% of the amine exists in the protonated form, which is relevant for aqueous-phase reactivity and potential salt screening during lead optimization . This contrasts with the permanently ionized hydrochloride salt, which would require an additional neutralization step prior to nucleophilic coupling reactions.

Physicochemical Properties Free Base vs. Salt Formulation Design

Application Scenarios for 2-(3,5-Dichloro-pyridin-2-yl)ethylamine


DP2/CRTH2 Antagonist Programs

This compound is the documented synthetic intermediate for preparing 7-phenoxychroman carboxylic acid DP2 receptor inhibitors under patent families WO2010075200A1 and US20120101103A1 . It undergoes amide coupling with chroman acid derivatives to generate potent DP2 antagonists, with representative ligands in this class achieving IC₅₀ values of 1.70 nM in human eosinophil shape-change assays . Research groups pursuing CRTH2 antagonists for asthma, allergic rhinitis, or atopic dermatitis should procure the ≥98% purity free base grade to ensure fidelity to the patented synthetic route and to avoid the neutralization step required with hydrochloride salt forms .

P2X7 Receptor Antagonist Scaffold Optimization

The 3,5-dichloropyridine core of this compound matches the pharmacophoric requirements for P2X7 receptor antagonism, where the 3,5-disubstituted chloride pattern was shown to be critical for activity . Optimized 3,5-dichloropyridine derivatives achieve IC₅₀ values as low as 4.9 nM at human P2X7 in cellular assays . The linear ethylamine free base provides a versatile handle for introducing hydrazide, amide, or sulfonamide linkers during SAR exploration. Researchers should use the 3,5-dichloro-2-substituted regioisomer exclusively, as the 4,5-dichloro variant (CAS 1196156-97-4) lacks reported P2X7 activity .

Multistep Parallel Synthesis and Library Production

With a purity specification of ≥98% and stability under long-term cool, dry storage conditions, the AKSci-grade compound (Cat. 1080AJ) is suited for parallel amide coupling or reductive amination campaigns requiring stoichiometric precision . The unhindered primary amine (pKa 8.16) reacts efficiently under standard coupling conditions (oxalyl chloride/DMF/DIPEA in DCM), as demonstrated by the patent-documented 46% yield for a chroman carboxylic acid coupling . For library production, the 98% purity grade provides greater lot-to-lot consistency than the 95% grade, reducing failure rates in automated synthesis platforms.

Free Base vs. Salt Form for Late-Stage Functionalization

Medicinal chemistry groups requiring direct nucleophilic coupling without pre-neutralization should select the free base (CAS 830348-31-7) over the hydrochloride salt. The free base is generated quantitatively (98% yield) by TFA-mediated Boc deprotection and used immediately in the subsequent coupling step, as demonstrated in the DP2 antagonist synthesis . This avoids the additional neutralization and drying steps required when using the hydrochloride salt, saving 1–2 synthetic steps and improving overall yield by an estimated 5–10% per campaign .

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